N'-(2-furylmethylene)dodecanohydrazide

Description

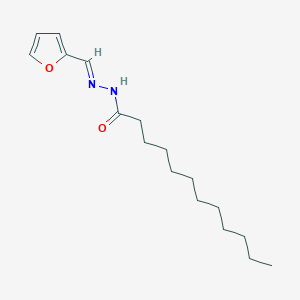

N'-(2-Furylmethylene)dodecanohydrazide is a hydrazide derivative featuring a dodecanoyl (C₁₂) chain and a 2-furylmethylene substituent. Structurally, it comprises a long aliphatic chain linked to a hydrazide group, which is further conjugated with a furan ring via an imine bond. This compound belongs to the broader class of Schiff base hydrazides, which are known for their versatility in organic synthesis, catalysis, and biological applications .

Properties

Molecular Formula |

C17H28N2O2 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]dodecanamide |

InChI |

InChI=1S/C17H28N2O2/c1-2-3-4-5-6-7-8-9-10-13-17(20)19-18-15-16-12-11-14-21-16/h11-12,14-15H,2-10,13H2,1H3,(H,19,20)/b18-15+ |

InChI Key |

YNEWYFBJSALXAO-OBGWFSINSA-N |

SMILES |

CCCCCCCCCCCC(=O)NN=CC1=CC=CO1 |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N/N=C/C1=CC=CO1 |

Canonical SMILES |

CCCCCCCCCCCC(=O)NN=CC1=CC=CO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., –Cl, –NO₂) on the acyl or aldehyde moieties enhance electrophilicity, favoring cyclization reactions to form 1,3,4-oxadiazoles .

- Synthetic Pathways: Most analogs are synthesized via condensation of acid hydrazides with aldehydes, followed by oxidative cyclization using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Functional and Application Comparisons

Physicochemical Properties

- Melting Points : Furylmethylene derivatives generally exhibit melting points between 180–250°C, influenced by substituents. Chloro and nitro groups increase melting points due to enhanced intermolecular forces .

- Spectroscopic Signatures : IR spectra show strong C=O stretches near 1620–1630 cm⁻¹, while ¹H NMR of furyl protons appears as doublets near δ 6.3–7.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.